9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo-
Overview
Description
9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- is a brominated derivative of fluorenone carboxylic acid This compound is characterized by the presence of a bromine atom at the 7th position and a carboxylic acid group at the 1st position on the fluorene ring, along with a ketone group at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- typically involves the bromination of fluorenone derivatives followed by carboxylation. One common method includes the bromination of 9H-fluorene-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination and carboxylation reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis systems could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- undergoes various chemical reactions, including:
Oxidation: The ketone group at the 9th position can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted fluorenone derivatives depending on the nucleophile used.
Scientific Research Applications
9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- involves its interaction with various molecular targets and pathways. The bromine atom and the ketone group play crucial roles in its reactivity and interaction with biological molecules. The compound can act as an electrophile, participating in nucleophilic addition and substitution reactions. Its carboxylic acid group allows it to form hydrogen bonds and interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
9-Fluorenone-1-carboxylic acid: Similar structure but lacks the bromine atom at the 7th position.
9H-Fluorene-9-carboxylic acid: Similar structure but lacks the ketone group at the 9th position.
9-Fluorenone-2-carboxylic acid: Similar structure but the carboxylic acid group is at the 2nd position instead of the 1st
Uniqueness
9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- is unique due to the presence of the bromine atom at the 7th position, which imparts distinct reactivity and properties. This brominated derivative can participate in specific substitution reactions that are not possible with non-brominated analogs, making it valuable in synthetic chemistry and materials science .
Properties
IUPAC Name |
7-bromo-9-oxofluorene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrO3/c15-7-4-5-8-9-2-1-3-10(14(17)18)12(9)13(16)11(8)6-7/h1-6H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWVSSUXZJPXPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)C(=O)C3=C2C=CC(=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70777090 | |
Record name | 7-Bromo-9-oxo-9H-fluorene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70777090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13823-58-0 | |
Record name | 7-Bromo-9-oxo-9H-fluorene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70777090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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